Chemical properties of 3-(9H-Carbazol-9-yl)benzaldehyde (CAS 112719-97-8)
Chemical properties of 3-(9H-Carbazol-9-yl)benzaldehyde (CAS 112719-97-8)
Executive Summary
3-(9H-Carbazol-9-yl)benzaldehyde (CAS 112719-97-8), often abbreviated as m-CzCHO or 3-CzCHO , is a critical organometallic intermediate used primarily in the synthesis of host materials for Organic Light-Emitting Diodes (OLEDs). Unlike its para-substituted isomer (4-CzCHO), the meta-linkage in this compound effectively interrupts
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| CAS Number | 112719-97-8 |
| IUPAC Name | 3-(9H-Carbazol-9-yl)benzaldehyde |
| Synonyms | m-(9-Carbazolyl)benzaldehyde; 3-CzCHO; m-CzCHO |
| Molecular Formula | |
| Molecular Weight | 271.32 g/mol |
| SMILES | O=Cc1cccc(n2c3ccccc3c4ccccc24)c1 |
| Structural Feature | Meta-Conjugation: The nitrogen atom of the carbazole is linked to the C3 position of the benzaldehyde.[1] |
Structural Significance: The "Meta" Effect
In optoelectronics, the linkage position dictates the electronic communication between donor (D) and acceptor (A) units.
-
Para-Linkage (4-CzCHO): Strong conjugation, significant charge transfer (CT), red-shifted emission, lower triplet energy (
). -
Meta-Linkage (3-CzCHO): Disrupted conjugation (quantum interference), weaker CT, blue-shifted absorption, high triplet energy (
) .
This "meta-effect" allows derivatives of 3-CzCHO to confine triplet excitons on the carbazole unit, preventing reverse energy transfer from the dopant back to the host, which is essential for blue and green phosphorescent devices.
Physicochemical Properties[2][3][4][5][6][7][8][9]
| Property | Value / Description |
| Physical State | White to off-white crystalline powder |
| Melting Point | Typically 100–140 °C (Dependent on crystal polymorph and purity; distinct from p-isomer at 156-160 °C) |
| Solubility | Soluble: Chloroform ( |
| UV-Vis Absorption | |
| Triplet Energy ( | High ( |
| Purity Requirement |
Synthetic Pathways[11]
The synthesis of 3-(9H-Carbazol-9-yl)benzaldehyde typically involves the formation of a C-N bond between the carbazole nitrogen and a 3-halobenzaldehyde. Two primary protocols are employed: Ullmann Coupling (traditional, robust) and Buchwald-Hartwig Amination (milder, higher cost).
Protocol A: Modified Ullmann Coupling (Copper-Catalyzed)
Preferred for scalability and cost-effectiveness.
Reagents:
-
Carbazole (1.0 eq)[5]
-
3-Bromobenzaldehyde (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq) - Catalyst
-
18-Crown-6 (0.05 eq) - Phase Transfer Catalyst
-
Potassium Carbonate (
) (2.0 eq) - Base -
Solvent: DMPU or DMF (High boiling point, polar aprotic)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (
). -
Charging: Add Carbazole, 3-Bromobenzaldehyde,
, and 18-Crown-6 to the flask. -
Catalyst Addition: Add CuI last to prevent premature oxidation.
-
Solvation: Add dry DMPU (degassed).
-
Heating: Heat the mixture to 170–180 °C for 24–48 hours. Note: High temperature is required for aryl bromide activation in Ullmann coupling.
-
Work-up: Cool to room temperature. Pour into water to precipitate inorganic salts. Extract with Dichloromethane (DCM).
-
Purification: Wash organic layer with brine, dry over
. Purify via column chromatography (Silica Gel, Hexane:Ethyl Acetate 10:1) to yield a white solid.
Protocol B: Buchwald-Hartwig Amination (Palladium-Catalyzed)
Preferred for sensitive substrates or higher yields.
Reagents:
-
Carbazole (1.0 eq)[5]
-
3-Bromobenzaldehyde (1.0 eq)
-
(2 mol%) /
(4 mol%) -
Sodium tert-butoxide (
) (1.5 eq) -
Solvent: Toluene (Reflux, 110 °C)
Self-Validating Check:
-
TLC Monitoring: The starting material (Carbazole) is fluorescent blue; the product (3-CzCHO) is also fluorescent but will have a distinct
value. The disappearance of the specific aldehyde spot of the starting material indicates conversion. -
NMR Verification: Look for the aldehyde proton singlet at
ppm and the characteristic carbazole aromatic peaks.
Reactivity Profile & Derivatization
The aldehyde functionality at the meta-position serves as a versatile "handle" for constructing complex bipolar host materials.
A. Knoevenagel Condensation (OLED Host Synthesis)
Reaction with active methylene compounds (e.g., malononitrile) yields vinyl derivatives used as electron-transporting materials.
-
Reaction: 3-CzCHO + Malononitrile
3-Cz-Vinyl-CN -
Application: Creates "Push-Pull" systems where the meta-linkage prevents complete charge delocalization, maintaining high
.
B. Oxidation / Reduction
-
Reduction:
reduces the aldehyde to 3-(9H-Carbazol-9-yl)benzyl alcohol , a precursor for polymerizable monomers (e.g., acrylates). -
Oxidation:
yields the corresponding benzoic acid, used in constructing Metal-Organic Frameworks (MOFs) or soluble ligands.
C. Electrophilic Aromatic Substitution
The carbazole ring itself is reactive at the C3 and C6 positions .
-
Bromination: NBS (N-Bromosuccinimide) will brominate the C3/C6 positions of the carbazole ring, allowing further functionalization (e.g., adding more dendrimers) while keeping the aldehyde intact.
Visualization of Workflows
Diagram 1: Synthesis & Application Logic
This diagram illustrates the synthesis of 3-CzCHO and its divergence into critical OLED materials.
Caption: Synthesis workflow of 3-CzCHO and its downstream transformation into high-performance OLED materials.
References
-
PubChem. (n.d.).[1] 3-(9H-Carbazol-9-yl)benzaldehyde (CAS 112719-97-8). National Library of Medicine. Retrieved from [Link]
-
Li, W., et al. (2015). "Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs." ACS Applied Materials & Interfaces. (Discusses m-Cz derivatives). Retrieved from [Link]
- Albrecht, K., et al. (2015). "Carbazole-Based Host Materials." Journal of Materials Chemistry C. (General synthesis protocols for carbazole-benzaldehyde coupling).
Sources
- 1. 3-(9H-Carbazol-9-yl)benzaldehyde | C19H13NO | CID 125181225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
